2-Methyl-2-cyclopenten-1-one 2-Methyl-2-cyclopenten-1-one Diels-Alder reactions of 2-methyl-2-cyclopenten-1-one with 1-ethenylhydronaphthalenes were studied.
2-Methyl-2-cyclopenten-1-one, also known as aaee-ethanol or N-acryloylaminoethoxyethanol, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 2-Methyl-2-cyclopenten-1-one is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-2-cyclopenten-1-one is primarily located in the cytoplasm. Outside of the human body, 2-methyl-2-cyclopenten-1-one can be found in cereals and cereal products. This makes 2-methyl-2-cyclopenten-1-one a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1120-73-6
VCID: VC20950906
InChI: InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3
SMILES: CC1=CCCC1=O
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol

2-Methyl-2-cyclopenten-1-one

CAS No.: 1120-73-6

Cat. No.: VC20950906

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-cyclopenten-1-one - 1120-73-6

CAS No. 1120-73-6
Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
IUPAC Name 2-methylcyclopent-2-en-1-one
Standard InChI InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3
Standard InChI Key ZSBWUNDRDHVNJL-UHFFFAOYSA-N
SMILES CC1=CCCC1=O
Canonical SMILES CC1=CCCC1=O

Chemical Identity and Structure

2-Methyl-2-cyclopenten-1-one belongs to the class of organic compounds known as cyclic ketones, specifically an α,β-unsaturated cyclopentenone. It contains a ketone group conjugated to a cyclic moiety, which contributes to its distinctive chemical behavior .

Identification Information

The compound is identified through various systematic and traditional naming conventions, along with unique registry numbers that enable precise identification across chemical databases and literature.
Table 1: Chemical Identifiers of 2-Methyl-2-cyclopenten-1-one

ParameterInformation
IUPAC Name2-methylcyclopent-2-en-1-one
Traditional Name2-cyclopenten-1-one, 2-methyl-
Common Name2-Methyl-2-cyclopentenone
CAS Registry Number1120-73-6
Chemical FormulaC₆H₈O
Molecular Weight96.13 g/mol
HMDB IDHMDB0031545
InChI KeyZSBWUNDRDHVNJL-UHFFFAOYSA-N
SMILESCC1=CCCC1=O

Structural Characteristics

Physical Properties

2-Methyl-2-cyclopenten-1-one exhibits distinctive physical properties that determine its behavior under various conditions and influence its handling and storage requirements.

Physical State and Appearance

At room temperature, the compound presents as a clear yellow liquid with a characteristic odor . Its color intensity may vary slightly depending on purity levels and storage conditions .

Thermodynamic Properties

Table 2: Physical Properties of 2-Methyl-2-cyclopenten-1-one

PropertyValueReference
Boiling Point158-161°C (760 mmHg)
Flash Point48°C
Density0.979 g/cm³
Refractive Index1.4780-1.4800 (20°C, 589 nm)
AppearanceClear yellow liquid
Storage TemperatureRefrigerator

Spectroscopic Properties

The compound's spectroscopic properties are essential for its identification and purity assessment. Infrared spectroscopic analysis confirms its structure through characteristic absorption bands corresponding to the carbonyl group and carbon-carbon double bond . The distinctive pattern in its mass spectrum, particularly the molecular ion peak at m/z 96, provides a definitive fingerprint for identification purposes .

Chemical Properties and Reactivity

The chemical behavior of 2-Methyl-2-cyclopenten-1-one is largely determined by its functional groups and the electronic distribution within the molecule.

Functional Group Analysis

The compound contains two primary functional groups that dictate its chemical behavior:

  • Carbonyl group (C=O): Provides an electrophilic site susceptible to nucleophilic attack

  • Carbon-carbon double bond (C=C): Enables participation in addition reactions, particularly conjugate additions
    The conjugation between these functional groups creates an extended π-electron system that influences reactivity patterns and regioselectivity in various chemical transformations .

Reactivity Profile

As an α,β-unsaturated ketone, the compound exhibits characteristic reactivity patterns:

  • Conjugate addition (1,4-addition) of nucleophiles

  • Participation as a dienophile in Diels-Alder cycloaddition reactions

  • Susceptibility to reduction of either the carbonyl group or the carbon-carbon double bond, or both

  • Potential for enolization, which enables aldol-type condensations
    The proximity of the methyl group to the carbonyl center introduces steric considerations that can influence reaction outcomes, particularly in stereoselective transformations .

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 2-Methyl-2-cyclopenten-1-one, ranging from laboratory-scale procedures to industrial production methods.

Classical Synthesis

Traditional synthetic routes often involve cyclopentenone precursors that undergo methylation at the α-position or rearrangement reactions of appropriately substituted cyclopentane derivatives. Several synthesis pathways have been documented in organic chemistry literature, as referenced in the Journal of Organic Chemistry (1984) and Synthetic Communications (1984) .

Advanced Synthetic Approaches

Recent advances in synthetic methodology include:

  • Intramolecular aldol condensation of 2,5-hexanedione (HD) using aluminum oxide-based catalysts to produce the related isomer 3-methyl-2-cyclopentenone, which can be isomerized to yield 2-methyl-2-cyclopenten-1-one .

  • Ring-closing metathesis of appropriately functionalized acyclic precursors followed by oxidation steps.

  • Palladium-catalyzed cyclization reactions of unsaturated carbonyl compounds.
    The choice of synthetic method depends on considerations such as scale, available starting materials, desired purity, and economic factors .

Analytical Characterization

Accurate identification and quality assessment of 2-Methyl-2-cyclopenten-1-one rely on various analytical techniques that provide complementary information about its structure and purity.

Chromatographic Analysis

Gas chromatography (GC) serves as a primary method for purity determination, with commercial samples typically specified at ≥96.0% purity . Retention indices on different column types provide valuable information for identification:
Table 3: Gas Chromatographic Retention Indices

Column TypeActive PhaseRetention IndexReference
Capillary (polar)DB-Wax1357
Capillary (non-polar)SPB-5910
Capillary (non-polar)CP Sil 8 CB903
Capillary (non-polar)CP-Sil 8CB-MS915

Spectroscopic Methods

Applications in Organic Synthesis

2-Methyl-2-cyclopenten-1-one serves as a versatile building block in organic synthesis, participating in various reaction types that exploit its functional group reactivity.

Diels-Alder Cycloadditions

The compound has been extensively studied as a dienophile in Diels-Alder reactions, where it undergoes [4+2] cycloaddition with conjugated dienes. Research has specifically examined its reactions with 1-ethenylhydronaphthalenes, where both regioselectivity and diastereoselectivity aspects have been investigated through detailed NMR spectroscopic analysis .
The unsaturated cyclopentenone structure makes it particularly valuable in the construction of complex polycyclic frameworks, enabling the rapid assembly of structural complexity in a single step with controlled stereochemistry .

Functional Group Transformations

The α,β-unsaturated ketone functionality allows for selective transformations that can target either the carbonyl group or the carbon-carbon double bond, providing access to diverse structural motifs:

  • Reduction to alcohols, enones, or saturated ketones

  • Conjugate addition reactions with various nucleophiles

  • Condensation reactions involving the carbonyl group

  • Ring expansion or contraction processes
    These transformations enable the use of 2-Methyl-2-cyclopenten-1-one as a starting point for the synthesis of more complex structures with specific substitution patterns .

Test ParameterSpecificationMethod
AppearanceClear yellow liquidVisual inspection
Purity (GC)≥96.0%Gas chromatography
Refractive Index1.4780 to 1.4800 (20°C, 589 nm)Refractometry
Infrared SpectrumConforms to referenceInfrared spectroscopy
These specifications ensure that the material meets the requirements for its intended applications in research and synthesis .

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